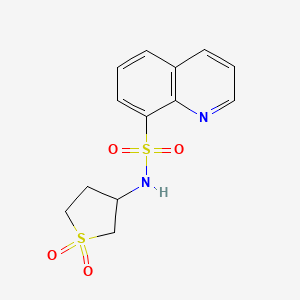
methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate is a chiral compound that belongs to the class of beta-hydroxy esters. It is commonly known as Labetalol, which is a beta-blocker medication used to treat high blood pressure. However,
Wirkmechanismus
Methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate works by blocking the beta-adrenergic receptors in the heart and blood vessels, which decreases the heart rate and dilates the blood vessels. This leads to a reduction in blood pressure and an improvement in blood flow to the heart and other vital organs.
Biochemical and Physiological Effects:
Methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate has been shown to have several biochemical and physiological effects. It reduces the production of renin, a hormone that regulates blood pressure, and inhibits the release of norepinephrine, a neurotransmitter that increases heart rate and blood pressure. It also increases the production of prostacyclin, a vasodilator that improves blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate has several advantages for lab experiments. It is readily available and can be synthesized easily. It has a high degree of purity and stability, which makes it suitable for long-term storage. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the scientific research application of methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate. One potential area of research is its use in the treatment of heart failure, a condition in which the heart is unable to pump enough blood to meet the body's needs. Another area of research is its potential application in the treatment of pulmonary hypertension, a condition in which the blood vessels in the lungs become narrow, leading to high blood pressure in the lungs. Additionally, further research is needed to explore the potential side effects and drug interactions of methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate.
Conclusion:
In conclusion, methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate is a chiral compound with potential applications in the treatment of cardiovascular diseases. Its selective beta-blocking effect on both beta-1 and beta-2 adrenergic receptors makes it a promising candidate for further research in the field of cardiology. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
Methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate can be synthesized through the reaction of ethylamine with (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-bromo-3-hydroxybutanoic acid in the presence of a base. The resulting product is then methylated using dimethyl sulfate to obtain methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate.
Wissenschaftliche Forschungsanwendungen
Methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate has been extensively studied for its potential application in the treatment of cardiovascular diseases. It has been shown to have a selective beta-blocking effect on both beta-1 and beta-2 adrenergic receptors, which are responsible for regulating heart rate and blood pressure.
Eigenschaften
IUPAC Name |
methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4-8-6(5(2)9)7(10)11-3/h5-6,8-9H,4H2,1-3H3/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMECLSVIFYXWID-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]([C@@H](C)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

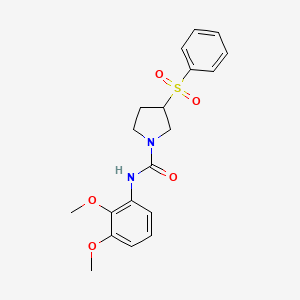
![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2808462.png)
![4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2808464.png)

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2808466.png)
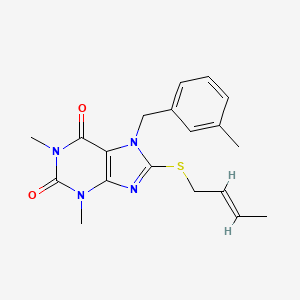
![N-(5-chloro-2-methoxyphenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2808469.png)
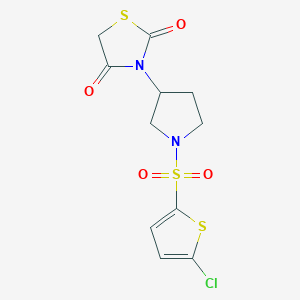
![6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2808473.png)
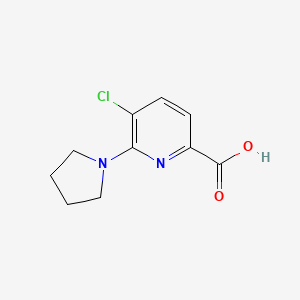

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2808478.png)
![tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate](/img/structure/B2808481.png)
